![molecular formula C9H8ClN3O2 B1322915 Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 749216-54-4](/img/structure/B1322915.png)

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Vue d'ensemble

Description

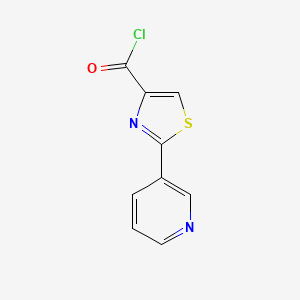

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolopyrimidines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The pyrazolopyrimidine scaffold is a core structure found in various pharmacologically active molecules and is a subject of ongoing research in the field of organic synthesis .

Synthesis Analysis

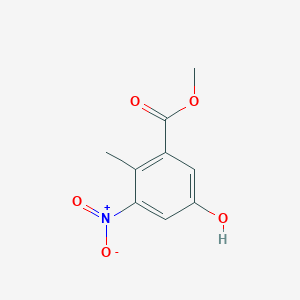

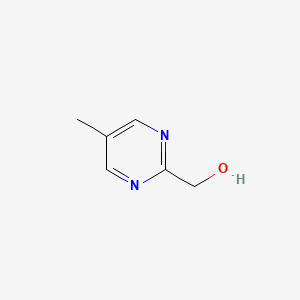

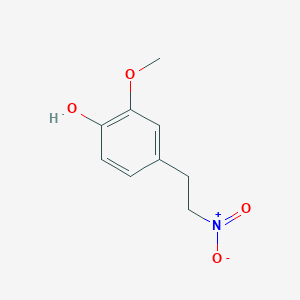

The synthesis of pyrazolopyrimidine derivatives can be achieved through various synthetic routes. One method involves the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, which is a precursor to the chloro derivative. This synthesis starts from methyl 5-amino-1H-pyrazole-4-carbox

Applications De Recherche Scientifique

Pharmaceuticals and Drug Design

- Field : Pharmaceuticals and Drug Design .

- Application : The compound is used in the design of small molecules with diverse biological activity. It can be found in the structure of drugs such as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .

Inhibition of PI3Kδ

- Field : Biochemistry .

- Application : The compound is used in the synthesis of a library of benzimidazole derivatives of pyrazolo [1,5- a ]pyrimidine, which are new, potent, active, and selective inhibitors of PI3Kδ .

- Results or Outcomes : The synthesized compounds displayed IC50 values ranging from 1.892 to 0.018 μM. Among all compounds obtained, CPL302415 (6) showed the highest activity (IC50 value of 18 nM for PI3Kδ), good selectivity (for PI3Kδ relative to other PI3K isoforms: PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939), and promising physicochemical properties .

Antitumor Applications

- Field : Oncology .

- Application : This compound is used in the preparation of antitumor pyrazolopyrimidine compounds and their intermediates .

Bioactive Molecule Synthesis

- Field : Biochemistry .

- Application : Pyrimidine and its derivatives, including “Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate”, constitute an essential set of scaffolds for the synthesis of potential new bioactive molecules .

- Results or Outcomes : These bioactive molecules possess a wide range of biological activities that include antiviral, anticancer, antioxidant, antimicrobial, anti-Alzheimer, anti-inflammatory, and neuroprotective properties .

Preparation of Antitumor Compounds

- Field : Oncology .

- Application : This compound is used in the preparation of antitumor pyrazolopyrimidine compounds and their intermediates .

R&D Use

Safety And Hazards

The safety information for “Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H313, H315, H319, H320, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Propriétés

IUPAC Name |

ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZUFGGEDDFFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=C(N2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628766 | |

| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

749216-54-4 | |

| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

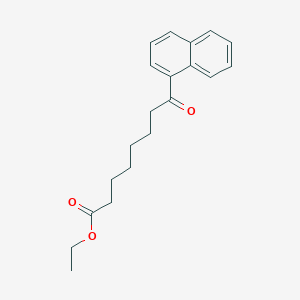

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)